molecular formula C10H15N B1588299 (S)-2-Methyl-1-phenylpropan-1-amine CAS No. 68906-26-3

(S)-2-Methyl-1-phenylpropan-1-amine

Cat. No. B1588299
CAS RN: 68906-26-3
M. Wt: 149.23 g/mol
InChI Key: UVXXBSCXKKIBCH-JTQLQIEISA-N
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Description

(S)-2-Methyl-1-phenylpropan-1-amine , also known as amphetamine , is a synthetic compound with stimulant properties. It belongs to the class of substituted amphetamines and acts as a central nervous system (CNS) stimulant. Amphetamine is commonly used for its effects on alertness, focus, and mood enhancement.



Synthesis Analysis

The synthesis of amphetamine involves several steps, including the reduction of precursor compounds such as phenylacetone or ephedrine. Various synthetic routes exist, but the most common method is the Leuckart-Wallach reaction, which converts phenylacetone into amphetamine using formic acid and ammonium formate.



Molecular Structure Analysis

The molecular formula of amphetamine is C9H13N . It consists of a phenyl ring attached to a propylamine side chain. The chiral center at the α-carbon results in two enantiomers: (S)-amphetamine and ®-amphetamine.



Chemical Reactions Analysis

Amphetamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form methamphetamine, a more potent CNS stimulant.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Approximately 300°C

    • Solubility : Soluble in water and organic solvents

    • Appearance : White crystalline powder



  • Chemical Properties :

    • Basicity : Amphetamine is a weak base.

    • Stability : Sensitive to heat and light.




Scientific Research Applications

Isotope Effects in Enzymatic Reactions

The study of isotope effects in enzymatic reactions, specifically the N-demethylation of tertiary amines, can be closely related to the research on (S)-2-Methyl-1-phenylpropan-1-amine. This research provides insights into the kinetic primary isotopes effect in the enzymatic N-demethylation reaction, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step (Abdel-Monem, 1975).

Synthesis and Medicinal Applications

A key area of research is the synthesis of medicinally relevant compounds. An example is the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors using (S)-2-Methyl-1-phenylpropan-1-amine. This methodology has significant implications for the development of dual reuptake inhibitors, a class of drugs used in treating depression and other mood disorders (Lifchits & Charette, 2008).

Spectroscopic Analysis in Forensic Science

In forensic science, spectroscopic analysis of psychoactive substances, including various phenylethylamines, plays a crucial role. Research in this field involves identifying and characterizing substances that might have legal and clinical relevance. Such studies contribute to a better understanding of the chemical properties of substances like (S)-2-Methyl-1-phenylpropan-1-amine (Chapman, 2017).

Enantiomeric Separation and Purity

The separation of enantiomers is critical in pharmaceutical research, where the therapeutic effect often depends on the enantiomeric form of a compound. Techniques for the effective separation and purification of enantiomers of (S)-2-Methyl-1-phenylpropan-1-amine are an active area of study, with applications in drug development and organic chemistry research (Dombrády Zs, Pálovics, & Fogassy, 2019).

GABA Receptor Research

Research on GABA receptors and their antagonists often involves compounds structurally similar to (S)-2-Methyl-1-phenylpropan-1-amine. These studies have implications for the development of drugs targeting the GABA system, which is significant in treating neurological and psychological disorders (Abbenante, Hughes, & Prager, 1994).

Safety And Hazards

Amphetamine use can lead to several adverse effects, including:



  • Psychological Effects : Anxiety, paranoia, hallucinations

  • Cardiovascular Effects : Increased heart rate, hypertension

  • Addiction Potential : Amphetamine has a high potential for abuse and dependence.

  • Toxicity : Overdose can cause seizures, hyperthermia, and cardiovascular collapse.


Future Directions

Research on amphetamine continues to explore its therapeutic potential, safety, and alternative formulations. Future studies should focus on optimizing dosing regimens, minimizing side effects, and developing safer alternatives.


properties

IUPAC Name

(1S)-2-methyl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXXBSCXKKIBCH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427840
Record name (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methyl-1-phenylpropan-1-amine

CAS RN

68906-26-3
Record name (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-methoxy-N-(2-methyl-1-phenylpropyl)aniline (1.36 g, 5.34 mmol, 1.00 equiv) in 2:1 v/v MeCN/H2O (76 mL) was added AgNO3 (0.271 g, 1.60 mmol, 0.300 equiv) and the reaction mixture was heated to 60° C. Ammonium persulfate (8.58 g, 37.6 mmol, 7.04 equiv) was added in three portions over 15 min and the reaction mixture was heated at 60° C. for 1 h. An aqueous solution of HCl (10 mL, 2 N in H2O) was added. The reaction mixture was filtered through a celite pad, eluting with H2O. The aqueous layer was washed with Et2O (3×30 mL) and the combined organic layers were washed with HCl (2×30 mL, 0.5 N in H2O). The combined aqueous layers were basified with 2.5 M NaOH and the aqueous layer was extracted with Et2O (4×20 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by Kugelrohr distillation (50 mTorr, 60° C.) to give 2-methyl-1-phenylpropan-1-amine as a colorless oil (0.257 g, 32% yield).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.271 g
Type
catalyst
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of isobutyrophenone (5.1 mL, 33.7 mmol) and formic acid (1.3 mL, 33.7 mmol) in formamide was stirred at 165-180° C. for 20 h. The mixture was cooled, diluted with water, and extracted with benzene. The benzene was concentrated down and the residue was boiled in 3 M HCl (10 mL) for 48 h. The cooled reaction mixture was added to diethyl ether and extracted with water. The combined water extracts were basified with 20% NaOH, and extracted with dichloromethane. The combined extracts were washed with brine, dried (Na2SO4) and concentrated in vacuo to yield 3.09 g (61%) of the desired amine: 1H NMR (400 MHz, CD3OD): δ 7.33-7.23 (m, 4H), 7.22-7.20 (m, 1H), 3.49 (d, 1H), 1.87 (m, 1H), 1.00 (d, 3H), 0.73 (d, 3H). MS (ESI) m/z: Calculated: 149.12; Observed: 149.9 (M++1).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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